molecular formula C20H14O2 B041708 1,1'-Bi-2-naphthol CAS No. 18531-99-2

1,1'-Bi-2-naphthol

Cat. No. B041708
CAS RN: 18531-99-2
M. Wt: 286.3 g/mol
InChI Key: PPTXVXKCQZKFBN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of BINOL can be accomplished through various methods, including the oxidative coupling of 2-naphthol. This process yields racemic BINOL, which can then be resolved into its enantiopure forms using selective formation of inclusion compounds with specific resolving agents such as (−)-N-benzylcinchonidinium chloride, facilitating the separation of the R enantiomer (Mak, 2004). Additionally, Rhodium(III)-catalyzed C-H activation of sulfoxonium ylides presents a direct and efficient pathway for the synthesis of 1-naphthols, including BINOL, under redox-neutral conditions (Xu et al., 2017).

Molecular Structure Analysis

BINOL's molecular structure is characterized by its atropisomeric nature, allowing for the existence of enantiomeric forms due to restricted rotation around the biaryl axis. The structure and conformation of BINOL have been extensively studied using NMR spectroscopy and theoretical (DFT) methods, providing insights into its protonation behavior and the mechanisms underlying its acid-catalyzed atropisomerization (Genaev et al., 2017).

Chemical Reactions and Properties

BINOL undergoes a variety of chemical reactions, including acid-catalyzed and thermally induced C1-C1' bond cleavage, leading to the formation of 2-naphthol and other products. The reaction mechanisms and the conditions under which these transformations occur have been elucidated through experimental and theoretical studies (Genaev et al., 2019).

Safety And Hazards

1,1’-Bi-2-naphthol is toxic if swallowed and causes skin irritation along with serious eye irritation . When heated to decomposition, it emits acrid smoke and irritating vapors .

Future Directions

1,1’-Bi-2-naphthol is a precursor for another chiral ligand called BINAP . It is one of the most inexpensive sources of chirality for organic synthesis, costing less than US$0.60 per gram when purchased in bulk from chemical suppliers . It can also react with zirconium (IV) isopropoxide isopropanol complex to form a chiral Lewis acid catalyst for the facile enantioselective allylation of aldehydes by allyltributyltin .

properties

IUPAC Name

1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12,21-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTXVXKCQZKFBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060526
Record name [1,1'-Binaphthalene]-2,2'-diol
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Molecular Weight

286.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-Bi-2-naphthol

CAS RN

602-09-5, 18531-94-7, 18531-99-2
Record name BINOL
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name (+)-BINOL
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Record name (-)-Binol
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Record name 1,1'-Bi-2-naphthol
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Record name Binol, (+)-
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Record name Binol, (-)-
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Record name 1,1'-Bi-2-naphthol
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Record name [1,1'-Binaphthalene]-2,2'-diol
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Record name (S)-1,1'-Binaphthalene-2,2'-diol
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Record name 1,1'-binaphthyl-2,2'-diol
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Record name (R)-1,1'-Binaphthalene-2,2'-diol
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Record name BINOL, (R)-
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Synthesis routes and methods I

Procedure details

A reaction flask described in example 9 was charged with a solution of catalyst 1c (12.2 mg, 0.02 mmol) in anhydrous CCl4 (1 mL). The solution was stirred for 10 min under an oxygen atmosphere and then treated with a solution of 7-octyloxy-2-naphthol (54 mg, 0.2 mmol) in anhydrous CCl4 (1 mL) under 0° C. The reaction mixture was stirred at 0° C. until the reaction was complete (monitored by TLC). The crude mixture was concentrated under reduced pressure, and purified by column chromatography (Ethyl acetate/Petroleum ether=⅓) to give (R)-BINOL 3j, Yield 99%. [α]D25=−153.8 (c=0.5 in EtOAc), 1HNMR (300 MHz, CDCl3) δ (ppm) 7.87 (d, J=9.0 Hz, 2H, 2×HC (5)), 7.78 (d, J=9.0 Hz, 2H, 2×HC (4)), 7.21 (d, J=9.0 Hz, 2H, 2×HC (3)), 7.03 (dd, J=9.0 Hz, 2.4 Hz, 2H, 2×HC (6)), 6.49 (d, J=2.1 Hz, 2H, 2×HC (8)), 5.07 (s, 2H, 2×OH), 3.67–3.77 (m, 4H, 4×OCH2), 1.59–1.66 (m, 4H, 4×OCH2CH2), 1.25–1.29 (m, 20H, 20×CH2), 0.86–0.90 (t, 6H, 6×CH3). e.e. 94%.
Name
7-octyloxy-2-naphthol
Quantity
54 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
12.2 mg
Type
catalyst
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Yield
99%

Synthesis routes and methods II

Procedure details

A reaction flask described in example 9 was charged with a solution of catalyst 1c (12.2 mg, 0.02 mmol) in anhydrous CCl4 (1 mL). The solution was stirred for 10 min under an oxygen atmosphere and then treated with a solution of 7-ethoxy-2-naphthol (38 mg, 0.2 mmol) in anhydrous CCl4 (1 mL) under 0° C. The reaction mixture was stirred at 0° C. until the reaction was complete (monitored by TLC). The crude mixture was concentrated under reduced pressure, and purified by column chromatography (Ethyl acetate/Petroleum ether=⅓) to give (R)-BINOL 3e, Yield 99%. [α]D25=−154.0 (c=0.4 in EtOAc), 1HNMR (300 MHz, CDCl3) δ (ppm) 7.87 (d, J=9.0 Hz, 2H, 2×HC (5)), 7.78 (d, J=9.0 Hz, 2H, 2×HC (4)), 7.21 (d, J=9.0 Hz, 2H, 2×HC (3)), 7.03 (dd, J=9.0 Hz, 2.4 Hz, 2H, 2×HC (6)), 6.49 (d, J=2.1 Hz, 2H, 2×HC (8)), 5.06 (s, 2H, 2×OH), 3.78 (m, 4H, 4×OCH2), 1.28 (t, 6H, 6×CH3). e.e. 96%.
Quantity
38 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
12.2 mg
Type
catalyst
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Yield
99%

Synthesis routes and methods III

Procedure details

A reaction flask described in example 9 was charged with a solution of catalyst 1c (12.2 mg, 0.02 mmol) in anhydrous CCl4 (1 mL). The solution was stirred for 10 min under an oxygen atmosphere and then treated with a solution of 6-bromo-2-naphthol (44 mg, 0.2 mmol) in anhydrous CCl4 (1 mL) under 0° C. The reaction mixture was stirred at 0° C. until the reaction was complete (monitored by TLC). The crude mixture was concentrated under reduced pressure, and purified by column chromatography (Ethyl acetate/Petroleum ether-⅓) to give (R)-BINOL 3c, Yield 99%. [α]D25=−33.7 (c=0.4 in EtOAc), 1H NMR (300 MHz, CDCl3) δ (ppm) 8.06 (d, J=1.8 Hz, 2H, 2×HC (4)), 7.89 (d, J=9.0 Hz, 2H, 2×HC (5)), 7.37 (d, J=6.9 Hz, 2H, 2×HC (8)), 7.36 (dd, J=9.0 Hz, 1.8 Hz, 2H, 2×HC (7)), 6.96 (d, J=9.0 Hz, 2H, 2×HC (3)), 5.08 (s, 2H, 2×OH). e.e. 90%, and the configuration was R (Kromasil CHI-TBB column, Hexane/propan-2-ol=80: 20; flow rate 1 mL/min; S-isomer, tR 6.68 min and R-isomer, tR 7.51 min).
Quantity
44 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
12.2 mg
Type
catalyst
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Yield
99%

Synthesis routes and methods IV

Procedure details

A reaction flask described in example 9 was charged with a solution of catalyst 1c (12.2 mg, 0.02 mmol) in anhydrous CCl4 (1 mL). The solution was stirred for 10 min under an oxygen atmosphere and then treated with a solution of 7-methoxy-2-naphthol (35 mg, 0.2 mmol) in anhydrous CCl4 (1 mL) under 0° C. The reaction mixture was stirred at 0° C. until the reaction was complete (monitored by TLC). The crude mixture was concentrated under reduced pressure, and purified by column chromatography (Ethyl acetate/Petroleum ether=⅓) to give (R)-BINOL 3b, Yield 95%. [α]D25=−104.7 (c=0.35 in EtOAc), 1HNMR (300 MHz, CDCl3) δ (ppm) 7.88 (d, J=9.0 Hz, 2H, 2×HC (5)), 7.79 (d, J=9.0 Hz, 2H, 2×HC (4)), 7.22 (d, J=8.7 Hz, 2H, 2×HC (3)), 7.03 (dd, J=9.0 Hz, 2.4 Hz, 2H, 2×HC (6)), 6.49 (d, J=2.4 Hz, 2H, 2×HC (8)), 5.08 (s, 2H, 2×OH), 3.59 (s, 6H, 2×OCH3). e.e. 95%, and the configuration was R (Kromasil CHI-TBB column, Hexane/propan-2-ol=80: 20; flow rate 1 mL/min; S-isomer, tR 4.95 min and R-isomer, tR 5.32 min).
Quantity
35 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
12.2 mg
Type
catalyst
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Yield
95%

Synthesis routes and methods V

Procedure details

A two-neck round bottom flask (50 mL) was charged with a solution of catalyst 1c (122 mg, 0.2 mmol) in anhydrous CCl4 (10 mL). The solution was stirred for 10 min under an oxygen atmosphere and then treated with a solution of 2-naphthol (290 mg, 2 mmol) in anhydrous CCl4 (10 mL). The reaction mixture was stirred at 0° C. until the reaction was complete (monitored by TLC). The crude mixture was concentrated under reduced pressure, and purified by column chromatography (Ethyl acetate/Petroleum ether=⅓) to give (R)-BINOL 3a, Yield 85%. 1HNMR (300 MHz, CDCl3) δ (ppm) 7.98 (d, J=9.0 Hz, 2H, 2×HC (4)), 7.90 (d, J=7.8 Hz, 2H, 2×HC (5)), 7.38 (d, J=9.0 Hz, 2H, 2×HC (8)), 7.41–7.27 (m, 4H, 2×HC (6), 2×HC (7)), 7.16 (d,J=8.4 Hz, 2H, 2×HC (3)), 5.09 (s, 2H, 2×OH). e.e. 90% and the configuration was R (Kromasil CHI-TBB column, Hexane/propan-2-ol=90: 10; flow rate 1 mL/min; S-isomer, tR 7.78 min and R-isomer, tR 8.79 min).
Quantity
290 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
122 mg
Type
catalyst
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
85%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1'-Bi-2-naphthol
Reactant of Route 2
Reactant of Route 2
1,1'-Bi-2-naphthol
Reactant of Route 3
1,1'-Bi-2-naphthol
Reactant of Route 4
1,1'-Bi-2-naphthol
Reactant of Route 5
1,1'-Bi-2-naphthol
Reactant of Route 6
1,1'-Bi-2-naphthol

Citations

For This Compound
6,980
Citations
M Solinas, RE Meadows, C Wilson, AJ Blake… - 2007 - Wiley Online Library
Reaction of 1,1′‐binaphthol and structurally related 1,1′‐biphenols with sulfonylating reagents [RSO 2 Cl; R = 4‐Tol, Ph] leads to clean, ultraselective monoderivatisation, shown …
MN Grayson, JM Goodman - Journal of the American Chemical …, 2013 - ACS Publications
1,1'-Bi-2-naphthol (BINOL)-derived phosphoric acids catalyze the asymmetric propargylation of aldehydes. Density functional theory (DFT) calculations showed that the reaction …
Number of citations: 101 pubs.acs.org
M Cavazza, M Zandomeneghi, A Ouchi… - Journal of the American …, 1996 - ACS Publications
For a long time the events following electronic excitation of naphthols have been studied; 1 excited-state proton transfer is a typical process in such cases. 1b We report here on the …
Number of citations: 34 pubs.acs.org
LS Pais, JM Loureiro, AE Rodrigues - Chemical engineering science, 1997 - Elsevier
The chromatographic separation of 1,1′-bi-2-naphthol enantiomers with 3,5-dinitrobenzoyl phenylglycine bonded to silica gel stationary phases is studied. Continuous …
Number of citations: 151 www.sciencedirect.com
L Kurz, G Lee, D Morgans Jr, MJ Waldyke, T Ward - Tetrahedron letters, 1990 - Elsevier
Several examples of transition metal mediated functionalization of chiral 1,1′-bi-2-naphthol triflate are described which proceed with complete retention of substrate chirality. The …
Number of citations: 160 www.sciencedirect.com
QS Hu, D Vitharana, L Pu - Tetrahedron: Asymmetry, 1995 - Elsevier
An efficient and practical method to directly resolve racemic 1,1′-bi-2-naphthol, rac-1, into optically pure R and S-1 has been developed by modification of a N-benzylcinchonidinium …
Number of citations: 174 www.sciencedirect.com
R Sahnoun, S Koseki, Y Fujimura - Journal of molecular structure, 2005 - Elsevier
The mechanism of the isomerization of 1,1′-bi-2-naphthol (BINOL) has been investigated by means of density functional theory (DFT). There exist three isomers for BINOL; each of …
Number of citations: 36 www.sciencedirect.com
LS Pais, JM Loureiro, AE Rodrigues - Journal of Chromatography A, 1997 - Elsevier
The objective of this paper is to study the separation of enantiomers of 1,1′-bi-2-naphthol in 3,5-dinitrobenzoyl phenylglycine bonded to silica gel, using heptane–isopropanol (72:28) …
Number of citations: 110 www.sciencedirect.com
Y Imai, N Tajima, T Sato… - … , Biological, and Chemical …, 2002 - Wiley Online Library
Molecular recognition in solid‐state crystallization involving derivatives of 1,1′‐bi‐2‐naphthol and benzoquinone was studied. No adduct crystal was formed when crystals of biphenyl …
Number of citations: 49 onlinelibrary.wiley.com
J Ou, S Tang, H Zou - Journal of separation science, 2005 - Wiley Online Library
Two molecular imprinting polymer (MIP) monolithic columns with (S)‐(–)‐1,1′‐bi‐2‐naphthol and (R)‐(+)‐5,5′,6,6′,7,7′,8,8′‐octahydro‐1,1′‐bi‐2‐naphthol as the templating …

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